

An In-depth Technical Guide to a Biologically Active Aryloxyalkanoic Acid

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)pentanedioic acid

Cat. No.: B195664

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Profile of 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibrate Acid)

Notice: The following technical guide has been compiled in response to a query for the compound with the molecular formula C11H11ClO4. Extensive database searches did not yield a well-characterized compound with this specific formula. Therefore, this document provides a comprehensive profile of a closely related and extensively studied compound, 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibrate Acid, C10H11ClO3), to serve as a representative technical guide. Clofibrate acid is the biologically active metabolite of the fibrate class of lipid-lowering drugs.

Compound Identification

The primary compound detailed in this guide is 2-(4-chlorophenoxy)-2-methylpropanoic acid, the active form of drugs such as clofibrate.^{[1][2]}

- IUPAC Name: 2-(4-chlorophenoxy)-2-methylpropanoic acid^{[1][2][3]}
- Molecular Formula: C10H11ClO3^{[1][2][3]}
- CAS Registry Number: 882-09-7^{[1][2][3]}

Synonyms

This compound is known by a variety of synonyms in scientific literature and commercial databases. A non-exhaustive list is provided below:

- Clofibreric Acid[2]
- Clofibrinic Acid[2]
- Chlorofibrinic acid[1]
- Chlorophenoxyisobutyric acid[1]
- 2-(p-Chlorophenoxy)isobutyric acid[2]
- α -(p-Chlorophenoxy)isobutyric acid
- CPIB[4]
- NSC 1149[5]
- Regulipid[4]

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for Clofibreric Acid, essential for experimental design and interpretation.

Physicochemical Properties

Property	Value	Unit	Source(s)
Molecular Weight	214.64	g/mol	[2]
Melting Point	118 - 119	°C	[6]
logP (Octanol/Water)	2.6	[2]	
pKa	~3.0		
Aqueous Solubility	0.5	mg/mL (in PBS, pH 7.2)	[5]
Solubility in DMF	14	mg/mL	[5]
Solubility in DMSO	2	mg/mL	[5]
Solubility in Ethanol	16	mg/mL	[5]

Pharmacokinetic Parameters

Parameter	Value	Species	Source(s)
Bioavailability	~97% (from Clofibrate)	Human	
Protein Binding	>95% (primarily to albumin)	Human	
Half-life (t _{1/2})	12 - 25	Human	
Time to Peak Plasma	4 - 6 (after Clofibrate admin.)	Human	[7]
Metabolism	Primarily glucuronidation	Human	
Excretion	Renal	Human	

Experimental Protocols

Quantification of Clofibrac Acid in Human Plasma via HPLC

This section outlines a representative method for the determination of Clofibrat Acid in biological matrices, adapted from established analytical procedures.[\[8\]](#)

Objective: To accurately quantify the concentration of Clofibrat Acid in human plasma samples for pharmacokinetic and metabolic studies.

Principle: Clofibrat Acid is extracted from the plasma matrix using solid-phase extraction (SPE). The extracted analyte is then separated from endogenous components using reverse-phase high-performance liquid chromatography (HPLC) and quantified by ultraviolet (UV) detection.

Materials:

- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)
- Anion-exchange SPE cartridges
- Plasma samples, standards, and quality controls
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Phosphoric acid
- Internal Standard (e.g., 1-naphthylacetic acid)
- Vortex mixer, Centrifuge

Procedure:

- **Sample Preparation:**
 1. Thaw plasma samples, standards, and controls at room temperature.
 2. To 500 μ L of plasma, add 50 μ L of internal standard solution. Vortex for 30 seconds.
 3. Acidify the sample by adding 50 μ L of 1M phosphoric acid to facilitate extraction.

- Solid-Phase Extraction (SPE):

1. Condition the anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
2. Load the pre-treated plasma sample onto the cartridge.
3. Wash the cartridge with 1 mL of a mild organic solvent to remove interferences.
4. Elute the Clofibric Acid and internal standard with 1 mL of an appropriate acidic organic solvent (e.g., methanol with 2% formic acid).
5. Evaporate the eluate to dryness under a gentle stream of nitrogen.
6. Reconstitute the residue in 100 μ L of the mobile phase.

- HPLC Analysis:

1. Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
2. Flow Rate: 1.0 mL/min.
3. Injection Volume: 20 μ L.
4. UV Detection Wavelength: 228 nm.^[5]
5. Run Time: Sufficient to allow elution of both the internal standard and Clofibric Acid.

- Quantification:

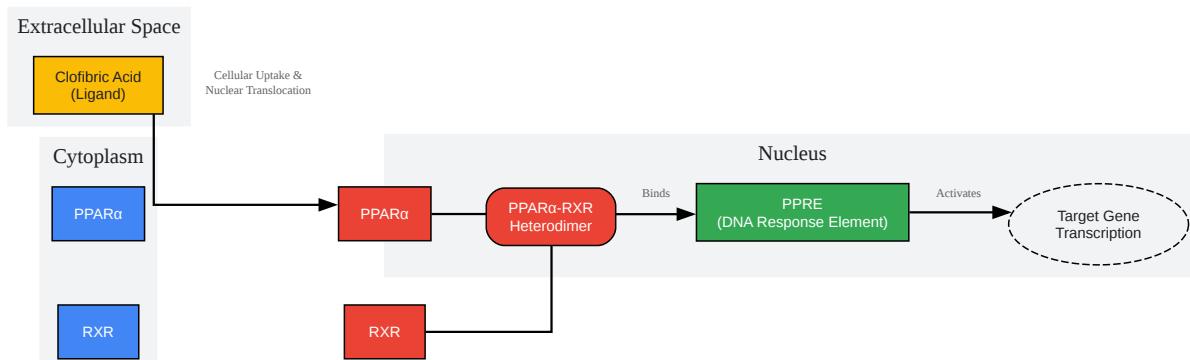
1. Generate a calibration curve by plotting the peak area ratio (Clofibric Acid / Internal Standard) against the nominal concentration of the standards.
2. Determine the concentration of Clofibric Acid in the unknown samples by interpolation from the calibration curve.

Biological Activity and Signaling Pathways

Clofibrate acid exerts its primary pharmacological effects by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a ligand-activated transcription factor.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Mechanism of Action: PPAR α Agonism

The activation of PPAR α is central to the lipid-lowering effects of fibrates. The process can be visualized as a multi-step signaling cascade.



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Figure 1. PPAR α activation pathway by Clofibrate Acid.

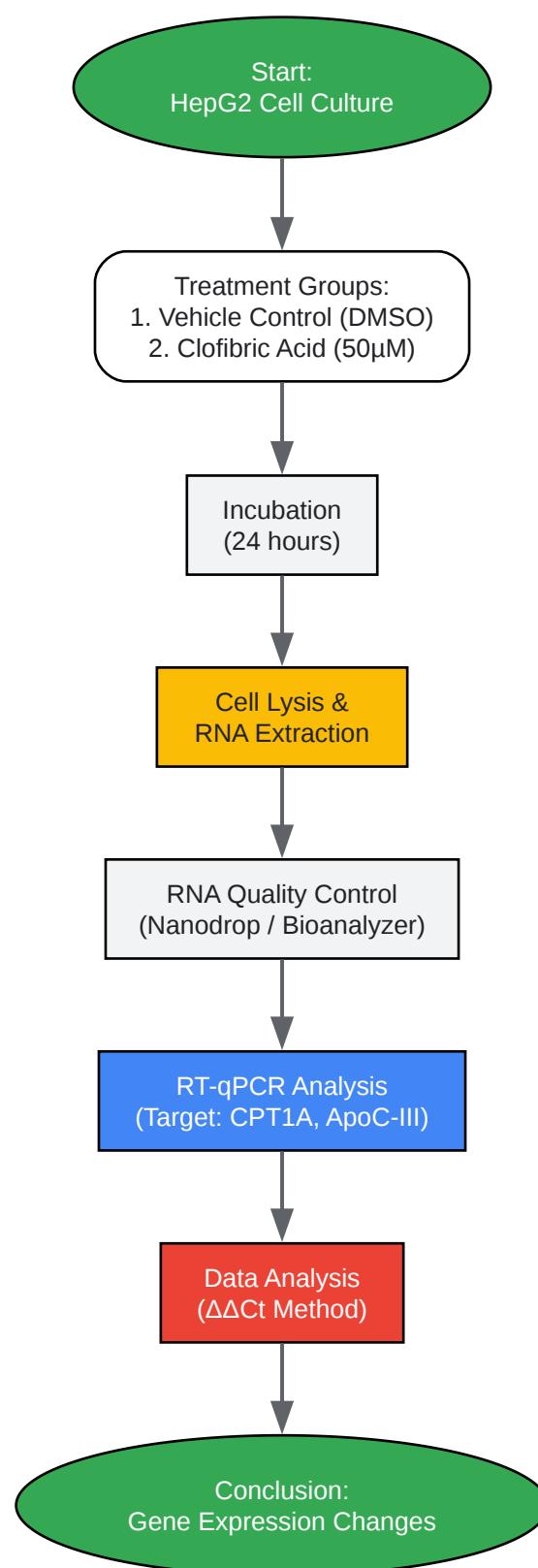
Upon entering the cell and nucleus, Clofibrate Acid binds to PPAR α . This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR α then forms a heterodimer with the Retinoid X Receptor (RXR).[\[11\]](#)[\[12\]](#) This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[\[11\]](#)[\[12\]](#)

Key gene targets are involved in:

- Fatty Acid Oxidation: Increased expression of enzymes for β -oxidation.
- Lipoprotein Metabolism: Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III (ApoC-III), leading to enhanced triglyceride clearance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of Clofibrate on gene expression in a cell-based assay.



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Figure 2. Workflow for cell-based gene expression analysis.

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